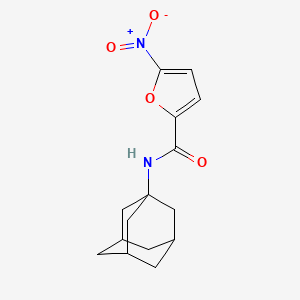![molecular formula C20H17N3O3 B4403648 4-nitro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide](/img/structure/B4403648.png)
4-nitro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide
Overview
Description
4-nitro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide, also known as NPEB, is a chemical compound that belongs to the class of benzamide derivatives. It is widely used in scientific research for its pharmacological properties, including its ability to modulate the function of G protein-coupled receptors.
Mechanism of Action
4-nitro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide exerts its pharmacological effects by binding to the allosteric modulatory site of mGluR5. This binding enhances the activity of the receptor, leading to increased signaling through downstream pathways. The exact mechanism of action of this compound is not fully understood, but it is believed to involve changes in receptor conformation and/or interactions with other proteins.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to enhance synaptic plasticity and learning and memory in animal models. It also has analgesic effects and has been shown to reduce pain perception in animal models of neuropathic pain. In addition, this compound has been shown to have neuroprotective effects and may have therapeutic potential for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-nitro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide in lab experiments is its selectivity for mGluR5. This allows researchers to study the specific effects of modulating this receptor without affecting other signaling pathways. However, one limitation of using this compound is its relatively low potency compared to other mGluR5 modulators. This can make it difficult to achieve the desired level of receptor modulation without using high concentrations of the compound.
Future Directions
There are several future directions for research on 4-nitro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide. One area of interest is the development of more potent and selective modulators of mGluR5. This could lead to the development of new therapeutic agents for the treatment of neurological disorders. Another area of interest is the study of the role of mGluR5 in addiction and substance abuse. This compound has been shown to reduce cocaine-seeking behavior in animal models, suggesting that it may have potential as a treatment for addiction. Finally, the use of this compound in combination with other pharmacological agents may lead to the development of new treatment strategies for a wide range of neurological disorders.
Scientific Research Applications
4-nitro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide is widely used in scientific research for its ability to modulate the function of G protein-coupled receptors, particularly the metabotropic glutamate receptors (mGluRs). These receptors play a crucial role in a wide range of physiological processes, including learning and memory, synaptic plasticity, and pain perception. This compound has been shown to selectively bind to mGluR5 and modulate its function, making it a valuable tool for studying the role of these receptors in various biological processes.
properties
IUPAC Name |
4-nitro-N-[3-(2-pyridin-2-ylethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c24-20(16-8-11-19(12-9-16)23(25)26)22-18-6-3-4-15(14-18)7-10-17-5-1-2-13-21-17/h1-6,8-9,11-14H,7,10H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDWZENZQGTPIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCC2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(4-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4403567.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}cyclohexanamine hydrochloride](/img/structure/B4403574.png)
![2-methyl-N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B4403575.png)
![2-[(3-chlorobenzoyl)amino]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B4403592.png)
![3,4-dimethyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4H-1,2,4-triazole](/img/structure/B4403596.png)


![2-[(4-fluorophenyl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4403623.png)
![N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}propanamide](/img/structure/B4403628.png)
![1-[4-(4-iodo-2-methylphenoxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4403636.png)

![1-{4-[4-(3-methylpiperidin-1-yl)butoxy]phenyl}ethanone hydrochloride](/img/structure/B4403654.png)

![2-[3-(1-piperidinyl)propoxy]benzonitrile hydrochloride](/img/structure/B4403667.png)